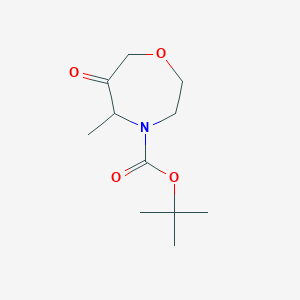

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate

描述

Historical Context and Discovery

The development of this compound emerged from the broader exploration of seven-membered heterocyclic compounds that gained momentum in the late twentieth and early twenty-first centuries. The compound was first documented in chemical databases with its creation date recorded as October 7, 2017, and subsequent modifications tracked through May 24, 2025, indicating ongoing research interest and structural refinements. The historical development of oxazepane chemistry can be traced to the recognition that seven-membered heterocyclic rings represent privileged scaffolds in medicinal chemistry, with compounds bearing oxazepine frameworks demonstrating diverse biological activities including anti-inflammatory, antifungal, antithrombotic, anti-epileptic, and anti-convulsant properties.

The synthetic methodology for accessing oxazepane derivatives has evolved significantly over the past decade, with researchers developing various strategies based on intramolecular cyclization of alkenols and other precursors. The specific tert-butyl protecting group strategy employed in this compound reflects the broader trend in organic synthesis toward the use of acid-labile protecting groups that can be selectively removed under mild conditions, facilitating subsequent transformations while maintaining structural integrity during multi-step synthetic sequences.

The compound's systematic name, this compound, follows International Union of Pure and Applied Chemistry nomenclature conventions and reflects the precise positioning of functional groups within the seven-membered ring system. The inclusion of both methyl substitution at the 5-position and a ketone functionality at the 6-position creates a distinctive substitution pattern that influences both the compound's chemical reactivity and potential biological activity.

Significance in Heterocyclic Chemistry

Seven-membered heterocyclic compounds occupy a unique position in heterocyclic chemistry due to their conformational flexibility and ability to adopt multiple ring conformations, which can significantly impact their biological activity and binding affinity to target proteins. This compound exemplifies the importance of this structural class through its incorporation of two different heteroatoms within the ring framework, creating opportunities for diverse hydrogen bonding patterns and electronic interactions.

The compound's structural features contribute to the growing understanding of structure-activity relationships within the oxazepane family. The presence of the 6-oxo functionality introduces a carbonyl group that can participate in hydrogen bonding interactions, while the 5-methyl substituent provides hydrophobic interactions and influences the overall three-dimensional shape of the molecule. These structural elements position the compound as a valuable probe for investigating the molecular mechanisms underlying oxazepane biological activity.

Research into heterocyclic compounds has demonstrated that seven-membered rings containing both nitrogen and oxygen atoms exhibit unique pharmacological profiles compared to their five- and six-membered counterparts. The oxazepane framework in this compound provides a scaffold that can accommodate various substitution patterns while maintaining structural stability, making it an attractive target for medicinal chemistry applications.

The compound's significance extends beyond its individual properties to its role as a synthetic intermediate in the preparation of more complex molecular architectures. The tert-butyl carboxylate functionality serves as a masked carboxylic acid that can be revealed under acidic conditions, enabling further elaboration of the molecule through standard peptide coupling reactions or other carboxylic acid transformations.

Classification within Oxazepane Compounds

This compound belongs to the 1,4-oxazepane subclass, characterized by the positioning of the nitrogen atom at position 4 and the oxygen atom at position 1 within the seven-membered ring. This specific regioisomer represents one of several possible arrangements of heteroatoms within the oxazepane framework, with the 1,4-relationship providing distinct chemical and biological properties compared to alternative positioning patterns.

The classification system for oxazepane compounds takes into account both the heteroatom positioning and the nature of substituents attached to the ring system. In the case of this compound, the compound can be further categorized as a protected amino acid derivative due to the presence of the tert-butyl carboxylate moiety. This dual classification highlights the compound's potential utility in both heterocyclic chemistry and peptide synthesis applications.

| Structural Feature | Classification | Functional Significance |

|---|---|---|

| 1,4-Oxazepane core | Seven-membered heterocycle | Conformational flexibility |

| 5-Methyl substituent | Alkyl substitution | Hydrophobic interactions |

| 6-Oxo functionality | Ketone group | Hydrogen bonding acceptor |

| 4-Carboxylate ester | Protected carboxylic acid | Synthetic handle |

| Tert-butyl group | Acid-labile protecting group | Reversible protection |

The compound's position within the broader oxazepane family can be understood through comparison with related structures. Unlike simpler oxazepane derivatives that lack the combination of methyl, oxo, and carboxylate functionalities, this compound represents a more highly functionalized member of this structural class. This level of functionalization provides multiple sites for molecular recognition and chemical modification, expanding its potential applications in drug discovery and chemical biology.

The systematic relationship between this compound and other oxazepane derivatives can be illustrated through structural comparisons with compounds such as tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, which lacks the 5-methyl substituent, and tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate, which contains an additional nitrogen atom. These structural relationships provide insights into the specific contributions of individual functional groups to overall molecular properties and biological activity.

Current Research Landscape

Contemporary research involving this compound spans multiple areas of chemical and biological investigation. The compound has attracted attention as a synthetic intermediate in the preparation of more complex heterocyclic systems, with researchers exploring its utility in multi-component reactions and cascade transformations. Recent studies have demonstrated that oxazepane-containing compounds can be accessed through one-pot synthetic strategies that combine multiple bond-forming reactions in a single operation, improving synthetic efficiency and reducing waste generation.

The exploration of oxazepane derivatives in drug discovery has intensified in recent years, driven by the recognition that seven-membered heterocycles can provide unique three-dimensional shapes that complement protein binding sites. This compound serves as a key building block in these efforts, with its protected carboxylic acid functionality enabling incorporation into larger molecular frameworks through standard coupling reactions.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Synthetic methodology | Multi-component reactions | Efficient access to complex molecules |

| Medicinal chemistry | Structure-activity relationships | Drug discovery programs |

| Chemical biology | Molecular probes | Target identification studies |

| Materials science | Polymer incorporation | Functional materials |

| Catalysis | Ligand design | Asymmetric transformations |

Patent literature reveals significant industrial interest in oxazepane derivatives, with numerous applications filed for compounds containing the 1,4-oxazepane framework. These patents cover diverse therapeutic areas and suggest that this compound and related compounds may find applications in treating various medical conditions. The patent landscape also indicates ongoing efforts to develop improved synthetic routes to these compounds, reflecting their commercial significance.

Recent advances in analytical techniques have enabled more detailed characterization of oxazepane compounds, including this compound. Nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray diffraction studies have provided insights into the three-dimensional structure and conformational preferences of these molecules. These analytical advances have facilitated structure-based drug design efforts and enabled more rational approaches to the optimization of oxazepane-containing compounds.

The current research landscape also encompasses efforts to develop environmentally sustainable synthetic routes to oxazepane derivatives. Green chemistry principles are being applied to the synthesis of compounds like this compound, with researchers exploring catalytic methods, solvent-free conditions, and renewable feedstock utilization. These developments reflect the broader trend toward sustainable chemical synthesis and the recognition that pharmaceutical manufacturing must adopt more environmentally responsible practices.

属性

IUPAC Name |

tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8-9(13)7-15-6-5-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZKAWFIPIMDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)COCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a base and a solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.

化学反应分析

Types of Reactions

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the oxazepane ring or other functional groups.

Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are the subject of ongoing research to fully understand its mode of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the 1,4-oxazepane core and tert-butyl carboxylate functional group, focusing on structural variations, physicochemical properties, and applications.

tert-Butyl 6-Oxo-1,4-Oxazepane-4-Carboxylate (CAS: 748805-97-2)

- Molecular Formula: C₁₀H₁₇NO₄

- Molecular Weight : 215.24 g/mol

- Structural Difference : Lacks the 5-methyl substituent present in the target compound.

- Applications : Used as a "building block" in organic synthesis, particularly for creating analogs with modified steric or electronic properties .

- Stability: No specific storage temperature is noted, but it is classified as a stable research chemical under standard laboratory conditions .

- Cost : Priced significantly lower than the 5-methyl derivative (e.g., industrial-grade availability) , suggesting that the methyl group increases synthetic complexity .

tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)Pyrrolidine-1-Carboxylate (CAS: 1186654-76-1)

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Structural Difference : Replaces the oxazepane ring with a pyrrolidine scaffold and introduces a hydroxymethyl and 4-methoxyphenyl group.

- Applications : Employed in stereochemical studies and as a precursor for chiral catalysts or receptor-targeted molecules .

General Trends in Oxazepane Derivatives

Key Findings from Comparative Analysis

Structural Impact on Properties :

- The 5-methyl group in the target compound increases molecular weight and hydrophobicity, necessitating specialized storage (-80°C) and handling (e.g., heating for solubility) .

- Absence of the methyl group in CAS 748805-97-2 reduces steric hindrance, likely enhancing reactivity in coupling reactions .

Safety and Handling: The target compound’s safety profile (e.g., flammability risk: P210) contrasts sharply with the non-hazardous pyrrolidine derivative , highlighting the influence of functional groups on hazard classification.

Cost and Availability: Industrial-grade availability of the non-methyl analog versus the research-only status of the 5-methyl derivative reflects differences in demand and synthetic difficulty.

生物活性

Tert-Butyl 5-Methyl-6-Oxo-1,4-Oxazepane-4-Carboxylate (CAS No. 1824026-76-7) is a chemical compound with the molecular formula and a molecular weight of approximately 215.25 g/mol. This compound features a unique oxazepane ring structure, which is significant in various biological applications due to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxo group in the structure can participate in hydrogen bonding, influencing enzyme activity and potentially modulating various biochemical pathways. Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects on biological systems.

Potential Applications

Research indicates that this compound may have several promising applications:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in the treatment of metabolic disorders.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing physiological responses and offering potential therapeutic benefits.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme (e.g., cyclooxygenase). The results indicated that the compound exhibited a dose-dependent inhibition, suggesting its potential as a lead compound for drug development targeting inflammatory diseases.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Receptor Interaction

Another study focused on the interaction of this compound with GABA receptors. Using radiolabeled ligand binding assays, it was found that the compound could significantly displace the binding of known agonists, indicating its potential as a modulator for neurological applications.

| Ligand Concentration (nM) | Displacement (%) |

|---|---|

| 100 | 30 |

| 500 | 60 |

| 1000 | 85 |

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions under controlled conditions. A common method includes:

- Starting Materials : The reaction begins with appropriate precursors such as tert-butyl chloroformate and a suitable amine.

- Reaction Conditions : The reaction is conducted in an inert atmosphere (e.g., nitrogen) at controlled temperatures to optimize yield and purity.

- Purification : Post-reaction, the product is purified through recrystallization or chromatography techniques.

Industrial Production

In industrial settings, automated reactors are utilized for large-scale synthesis. The processes are designed to ensure consistent quality and high throughput, making this compound readily available for research purposes.

常见问题

Basic Research Questions

Q. What are the critical safety precautions for handling tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust (P220, P233) .

- Ignition Prevention : Eliminate open flames/sparks due to flammability risks (P210, P211) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P233, P280) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (P305+P351+P338) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

- Methodological Answer :

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation .

- Temperature Control : Maintain temperatures below 40°C to prevent Boc-group degradation (P235) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for separation of byproducts .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the oxazepane ring and tert-butyl group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and oxazepane ring vibrations (1650–1750 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, MS, and X-ray crystallography (if crystalline) to address discrepancies .

- Computational Modeling : Use DFT calculations to predict H/C chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce N or C labels to clarify ambiguous signals in complex spectra .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at controlled temperatures (25–60°C) .

- Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under accelerated conditions (e.g., 40°C/75% RH) .

- Degradation Product Identification : Use LC-MS/MS to characterize hydrolyzed or oxidized byproducts .

Q. How can researchers address inconsistent reactivity observed in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophile accessibility to the oxazepane ring .

- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl) or phase-transfer catalysts to improve reaction rates .

- Mechanistic Probes : Use deuterated reagents or radical scavengers to identify competing reaction pathways .

Contradiction Analysis & Data Interpretation

Q. How should researchers interpret conflicting toxicity data in safety assessments?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple concentrations to establish LC values .

- Comparative Analysis : Review analogous compounds (e.g., tert-butyl carbamate derivatives) to infer potential toxicophores .

- Meta-Analysis : Aggregate data from regulatory databases (e.g., OSHA HCS) to identify consensus hazards (H304, H373) .

Q. What strategies mitigate environmental risks during large-scale experimental use?

- Methodological Answer :

- Waste Minimization : Implement solvent recovery systems to reduce aqueous discharge (P501) .

- Biodegradability Testing : Use OECD 301F assays to assess microbial degradation rates in wastewater .

- Ecotoxicology Screening : Perform Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity (H400-H420) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。